1-Chloro-5-isoquinolinesulfonic acid

Beschreibung

Significance of the Isoquinoline (B145761) Core in Chemical and Biological Research

The isoquinoline scaffold is a privileged structure in the realm of medicinal chemistry and drug discovery. nih.govnih.gov This heterocyclic aromatic organic compound is a structural isomer of quinoline (B57606) and is found embedded in a wide array of natural alkaloids, particularly in tropical plant families. nih.gov The unique architecture of the isoquinoline core imparts a broad spectrum of pharmacological activities. nih.govresearchgate.net

Derivatives of isoquinoline have demonstrated a remarkable number of biological activities, including but not limited to, anticancer, antimicrobial, antifungal, anti-inflammatory, antioxidant, and antihypertensive effects. nih.govresearchgate.netnumberanalytics.com For instance, some isoquinoline alkaloids like papaverine (B1678415) are known for their vasodilatory and muscle relaxant properties. mdpi.com The isoquinoline framework's versatility has led to its incorporation into numerous marketed and clinical drugs for treating a wide range of diseases, from tumors and infections to cardiovascular and nervous system disorders. nih.govresearchgate.net Beyond its medicinal importance, the isoquinoline core is also utilized in material chemistry as fluorosensors and as chiral ligands in asymmetric synthesis. nih.gov

Overview of Sulfonic Acid Derivatives in Medicinal and Synthetic Chemistry

Sulfonic acids are a class of organosulfur compounds characterized by the general formula R−S(=O)₂−OH, where R is an organic group. wikipedia.org They are strong acids and their derivatives, particularly aromatic sulfonic acids, play a crucial role in both medicinal and synthetic chemistry. wikipedia.orgcapitalresin.com In pharmaceutical manufacturing, these compounds are valued for their stability and serve various functions, from acting as catalysts in complex syntheses to modifying the physicochemical properties of active pharmaceutical ingredients (APIs). capitalresin.com For example, p-toluenesulfonic acid (PTSA) is a widely used catalyst in the synthesis of many APIs. capitalresin.com

Sulfonic acid derivatives are also integral to the production of sulfa drugs, a class of antibacterial agents. wikipedia.org Furthermore, their esters, known as sulfonates, are effective alkylating agents in organic synthesis and are precursors for many pharmaceuticals. researchgate.net The ability of the sulfo group to be introduced into various molecules allows for the creation of a diverse range of compounds with specific therapeutic or synthetic applications. researchgate.net

Research Landscape of 1-Chloro-5-isoquinolinesulfonic Acid

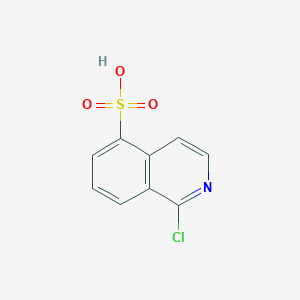

This compound is a heterocyclic compound that has garnered attention in pharmacological and chemical research. Its structure, featuring a sulfonic acid group at the 5-position and a chlorine atom at the 1-position of the isoquinoline backbone, makes it a valuable intermediate and building block in organic synthesis. chemicalbook.com The presence of the electron-withdrawing sulfonic acid group imparts strong acidity, while the chloro-substituted site offers a point for various chemical modifications.

Research applications of this compound are diverse. In chemistry, it serves as a ligand in coordination chemistry, forming complexes with metal ions. In medicinal chemistry, it is utilized in the development of pharmaceuticals. For instance, its derivatives have been explored for their potential antimicrobial, anticancer, and anti-inflammatory activities. The synthesis of this compound is typically achieved through the sulfonation of 1-chloroisoquinoline (B32320). prepchem.com A common method involves reacting 1-chloroisoquinoline with fuming sulfuric acid. prepchem.com More controlled sulfonation can be achieved using a sulfur trioxide-dimethylformamide (SO₃·DMF) complex, which allows for milder reaction conditions. The compound can be further reacted to produce other important chemical intermediates, such as 1-chloro-5-isoquinolinesulfonyl chloride, by treating it with a halogenating agent like thionyl chloride. prepchem.comgoogle.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloroisoquinoline-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3S/c10-9-7-2-1-3-8(15(12,13)14)6(7)4-5-11-9/h1-5H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQPVNODELDKQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547823 | |

| Record name | 1-Chloroisoquinoline-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105627-80-3 | |

| Record name | 1-Chloroisoquinoline-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 1 Chloro 5 Isoquinolinesulfonic Acid

| Property | Value |

| CAS Number | 105627-80-3 |

| Molecular Formula | C₉H₆ClNO₃S |

| Molecular Weight | 243.67 g/mol |

| Appearance | Off-white solid |

| Melting Point | >250 °C |

| Solubility | Soluble in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) |

| Density | 1.608 g/cm³ |

| Refractive Index | 1.68 |

| InChI | InChI=1/C9H6ClNO3S/c10-9-7-2-1-3-8(15(12,13)14)6(7)4-5-11-9/h1-5H,(H,12,13,14) |

Table sources: chemnet.com

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1 Chloro 5 Isoquinolinesulfonic Acid

Oxidation Pathways and Quinoline (B57606) Derivative Formation

The oxidation of 1-chloro-5-isoquinolinesulfonic acid can lead to the formation of various quinoline derivatives. While specific mechanistic details of the oxidation of this particular compound are not extensively detailed in the available literature, general principles of N-heterocycle oxidation suggest that the reaction likely proceeds through the formation of an N-oxide intermediate. Subsequent rearrangement or further oxidation can then lead to the cleavage of the isoquinoline (B145761) ring system and re-formation into a more stable quinoline scaffold. The presence of the electron-withdrawing sulfonic acid and chloro groups would influence the regioselectivity of the oxidation and the stability of any intermediates. The synthesis of quinoline derivatives is a significant area of research due to their wide range of applications in medicinal and industrial chemistry. mdpi.com

Reduction Processes and Isoquinoline Derivative Synthesis

Reduction reactions of this compound can yield a range of isoquinoline derivatives. Catalytic hydrogenation, for instance, can selectively reduce the nitro group in related compounds without affecting the chloro substituent, suggesting that similar selective reductions could be possible for the sulfonic acid group or the heterocyclic ring of this compound. nih.gov The choice of reducing agent and reaction conditions would be crucial in determining the final product. For example, milder reducing agents might selectively reduce the sulfonic acid group, while more potent conditions could lead to the reduction of the isoquinoline ring itself, yielding tetrahydroisoquinoline derivatives. These reduction products are valuable intermediates in the synthesis of various biologically active molecules.

Substitution Reactions at Chloro and Sulfonic Acid Sites

The this compound molecule possesses two primary sites for substitution reactions: the chloro group at the 1-position and the sulfonic acid group at the 5-position. The chlorine atom, being a good leaving group, is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups at this position. Similarly, the sulfonic acid group can be replaced through various synthetic methodologies, such as sulfonyl chloride formation followed by reaction with nucleophiles. lookchem.com The reactivity of these sites allows for the synthesis of a diverse library of substituted isoquinoline derivatives.

Table 1: Reactivity at Chloro and Sulfonic Acid Sites

| Reactive Site | Type of Reaction | Potential Reagents | Resulting Products |

| 1-Chloro group | Nucleophilic Substitution | Amines, Alkoxides, Thiolates | Substituted Isoquinolines |

| 5-Sulfonic acid group | Substitution via Sulfonyl Chloride | Amines, Alcohols | Sulfonamides, Sulfonate Esters |

Coordination Chemistry and Metal-Ligand Interactions

This compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. The nitrogen atom of the isoquinoline ring and the oxygen atoms of the sulfonic acid group can all potentially coordinate with metal centers. This coordination behavior is similar to that of other related compounds like 8-hydroxyquinoline-5-sulfonic acid. The study of these metal complexes is important for understanding metal-ligand interactions and for the development of new materials and catalysts. The geometry and stability of the resulting coordination compounds would depend on the nature of the metal ion and the reaction conditions.

Mechanistic Studies of Catalytic Applications

The unique structural features of this compound and its derivatives make them promising candidates for various catalytic applications in organic synthesis.

Catalysis in Organic Synthesis (e.g., thiocyanation, imidazo[1,2-a]pyridine (B132010) synthesis)

While direct catalytic use of this compound in thiocyanation is not explicitly detailed, related isoquinoline derivatives have been investigated in other catalytic processes. For instance, the synthesis of imidazo[1,2-a]pyridines, a class of compounds with significant biological activity, often employs catalysts. nih.govjmchemsci.com The structural motif of this compound could potentially be incorporated into catalyst design for such transformations. The synthesis of 3-iodo-6-chloro-imidazo[1,2-a]pyridine, for example, involves the reaction of 2-amino-5-chloropyridine (B124133) with chloroacetaldehyde (B151913) and N-iodosuccinimide, highlighting the importance of halogenated pyridine (B92270) precursors in building such heterocyclic systems. google.com

Role as a Ligand in Catalyst Design

The ability of this compound to coordinate with metal ions makes it a valuable ligand for the design of novel catalysts. By modifying the substituents on the isoquinoline ring, it is possible to tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. For example, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been used to create coordination compounds that catalyze enantioselective reactions. researchgate.net This suggests that catalysts incorporating the this compound scaffold could be developed for a range of stereoselective transformations.

Spectroscopic and Advanced Computational Characterization of 1 Chloro 5 Isoquinolinesulfonic Acid

Vibrational Spectroscopy Analysis

Key FT-IR peaks for 1-Chloro-5-isoquinolinesulfonic acid, typically measured in a potassium bromide (KBr) matrix, reveal the presence of its characteristic functional groups. The strong absorptions associated with the sulfonic acid group are particularly prominent. The asymmetric and symmetric stretching vibrations of the S=O bonds are observed at approximately 1185 cm⁻¹ and 1040 cm⁻¹, respectively. Additionally, a band around 680 cm⁻¹ is attributed to the C-Cl stretching vibration, confirming the presence of the chlorine substituent on the isoquinoline (B145761) ring.

Table 1: FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Source(s) |

| 1185 | S=O asymmetric stretch | |

| 1040 | S=O symmetric stretch | |

| 680 | C-Cl stretch |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations.

A review of the scientific literature did not yield specific experimental FT-Raman spectroscopic data for this compound. While studies on the parent compound, isoquinoline, and its other derivatives have utilized FT-Raman spectroscopy to characterize their vibrational modes, dedicated research on the FT-Raman spectrum of this compound is not publicly available. hmdb.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

The ¹H NMR spectrum of this compound has been recorded in deuterium (B1214612) oxide (D₂O) at 400 MHz. The chemical shifts and coupling patterns provide valuable information for assigning the protons on the isoquinoline ring. A doublet observed at 8.95 ppm with a coupling constant (J) of 6.0 Hz is assigned to the proton at the H-8 position. A singlet at 8.42 ppm corresponds to the H-4 proton. A multiplet observed in the range of 7.82–7.98 ppm is attributed to the remaining three aromatic protons.

Table 2: ¹H NMR Data for this compound in D₂O

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Source(s) |

| 8.95 | d | 6.0 | H-8 | |

| 8.42 | s | - | H-4 | |

| 7.98–7.82 | m | - | aromatic |

Detailed experimental ¹³C NMR data for this compound were not found in the surveyed literature. While extensive ¹³C NMR data exists for the parent isoquinoline and other derivatives, specific assignments for the title compound are not available. conicet.gov.arresearchgate.netorganicchemistrydata.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule by quantifying its absorption of ultraviolet and visible light. This technique provides information about the conjugated systems and electronic structure of the compound.

Quantum Chemical Calculations and Theoretical Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an essential tool for complementing experimental spectroscopic data. These theoretical methods can predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of molecular characterization, DFT calculations are employed to optimize the molecular geometry, predict vibrational spectra (FT-IR and Raman), and analyze electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netnih.gov

While numerous studies have successfully applied DFT methods to analyze the structure and vibrational spectra of the parent isoquinoline molecule and other derivatives, a specific theoretical investigation of this compound using DFT is not available in the current literature. hmdb.caconicet.gov.arresearchgate.net Such a study would be valuable for providing a complete assignment of the vibrational modes and for gaining a deeper understanding of the electronic effects of the chloro and sulfonic acid substituents on the isoquinoline core. The general approach in these studies involves optimizing the ground-state geometry and then calculating the harmonic vibrational frequencies at the optimized structure. The calculated frequencies are often scaled to improve agreement with experimental data. nih.gov

Density Functional Theory (DFT) Applications

Molecular Geometry Optimization

Molecular geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. cnr.it This is typically achieved using quantum chemical methods like Density Functional Theory (DFT) or Hartree-Fock (HF) theory. mdpi.com The optimization process iteratively adjusts atomic coordinates to minimize the total energy, resulting in predicted bond lengths, bond angles, and dihedral angles. cnr.itmdpi.com

For the related molecule 1-chloroisoquinoline (B32320) (1CIQ), a detailed vibrational analysis was conducted using the HF and DFT/B3LYP methods with a 6-31+G(d,p) basis set. researchgate.net The optimized geometrical parameters calculated at this level of theory provide a reliable starting point for understanding the structure of this compound. The addition of a sulfonic acid (-SO₃H) group at the C5 position is expected to cause some distortions in the isoquinoline ring due to steric hindrance and electronic effects, but the core structure remains comparable.

Below are the optimized parameters for 1-chloroisoquinoline, which serve as a reference.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value (B3LYP) | Parameter | Value (B3LYP) |

| C1-N2 | 1.314 | N2-C1-C9 | 123.6 |

| C1-Cl12 | 1.737 | Cl12-C1-N2 | 114.7 |

| N2-C3 | 1.368 | Cl12-C1-C9 | 121.7 |

| C3-C4 | 1.411 | C1-N2-C3 | 117.1 |

| C4-C10 | 1.416 | N2-C3-C4 | 123.5 |

| C5-C6 | 1.371 | C3-C4-C10 | 119.8 |

| C5-C10 | 1.421 | C6-C5-C10 | 120.7 |

| C6-C7 | 1.414 | C5-C6-C7 | 120.9 |

| C7-C8 | 1.373 | C6-C7-C8 | 119.7 |

| C8-C9 | 1.412 | C7-C8-C9 | 119.5 |

| C9-C10 | 1.428 | C1-C9-C8 | 118.8 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. numberanalytics.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can act as an electron acceptor (electrophile). libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). wikipedia.org A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. utexas.edu Conversely, a large HOMO-LUMO gap implies high stability. wikipedia.org This energy gap is a critical parameter for understanding the electronic and optical properties of a molecule. schrodinger.com

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.71 |

| E(LUMO) | -1.53 |

| ΔE (HOMO-LUMO Gap) | 5.18 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that correspond to the familiar Lewis structure elements, such as bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis provides a quantitative description of bonding interactions and charge transfer (delocalization) between orbitals. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. libretexts.org It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its electrophilic and nucleophilic regions. wolfram.com The map is color-coded: red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas denote intermediate or near-neutral potential. youtube.comresearchgate.net

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the sulfonic acid group and the nitrogen atom of the isoquinoline ring. These are the primary sites for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atom of the sulfonic acid group and the hydrogen atoms attached to the carbon framework, indicating these are the most electron-deficient regions.

This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding and how the molecule interacts with biological targets or other reagents. libretexts.org

Topological Analyses (e.g., ELF, LOL, RDG)

Topological analyses of scalar fields derived from quantum mechanics offer profound insights into chemical bonding and non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that analyze electron pairing and localization to provide a clear picture of a molecule's electronic structure. niscpr.res.innih.gov They partition the molecular space into basins corresponding to atomic cores, covalent bonds, and lone pairs. researchgate.net This analysis helps in classifying bond types (covalent, ionic) and identifying regions of high electron density, such as those in multiple bonds and lone pairs. niscpr.res.in

Reduced Density Gradient (RDG): The RDG is a tool used to identify and visualize weak non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. It plots the RDG against the electron density, where peaks in the low-density, low-gradient region signify NCIs. For this compound, RDG analysis could reveal intramolecular hydrogen bonding between the sulfonic acid group and the isoquinoline nitrogen, as well as other weak interactions that contribute to its conformational stability. sciety.org

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in photonics, telecommunications, and optical data storage. mdpi.com Organic molecules, particularly those with donor-π-acceptor (D-π-A) architectures, can exhibit significant NLO properties. nih.gov

Computational methods are used to predict NLO behavior by calculating parameters such as the molecular dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). nottingham.ac.uk A large hyperpolarizability value is indicative of a strong NLO response. Quinoline (B57606) and its derivatives are known to possess NLO properties due to their extended π-conjugated systems and the ease with which their electronic properties can be tuned by substituents. nih.govmdpi.com

The structure of this compound contains an electron-rich isoquinoline ring (π-system) and strong electron-withdrawing groups (-Cl and -SO₃H). This combination suggests the potential for intramolecular charge transfer (ICT), a key requirement for NLO activity. nih.gov Theoretical calculations of its hyperpolarizability would be necessary to quantify its potential as an NLO material. nottingham.ac.ukchemicalbook.com

Molecular Dynamics Simulations for System Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational dynamics and stability of a molecule in various environments, such as in a solvent. nih.govfrontiersin.org

To assess the stability of this compound, an MD simulation would typically track parameters like:

Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's atoms from a reference structure over the course of the simulation. A low and stable RMSD value indicates that the molecule maintains a stable conformation.

Radius of Gyration (Rg): This parameter describes the compactness of the molecule's structure. A consistent Rg value suggests that the molecule is not undergoing major unfolding or conformational changes.

For a relatively small and rigid molecule like this compound, MD simulations would be expected to show high structural stability. Furthermore, these simulations are invaluable for studying its interactions with solvent molecules, predicting solvation free energies, and understanding how it might bind to a biological target. nih.govnih.gov

Adsorption, Distribution, Metabolism, and Excretion (ADME) Predictions for Biological Relevance

The biological relevance of a compound is significantly influenced by its pharmacokinetic properties. These properties determine the compound's ability to be absorbed into the bloodstream, distributed to various tissues, metabolized by the body's enzymes, and ultimately excreted. Computational tools are frequently employed in the early stages of research to predict these characteristics and guide further experimental studies.

For a comprehensive understanding of the biological relevance of this compound, a dedicated in silico ADME study would be required. Such an analysis would typically involve the use of various computational models to predict key parameters. These predictions are based on the molecule's structural features and physicochemical properties.

Below is a representative table outlining the types of ADME parameters that are typically evaluated. The values presented are hypothetical and are for illustrative purposes only, as specific data for this compound is not currently published.

Table 1: Hypothetical ADME Predictions for this compound

| ADME Property | Parameter | Predicted Value (Hypothetical) | Significance |

|---|---|---|---|

| Absorption | Human Intestinal Absorption | Low | Predicts poor absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Low | Suggests low permeability across the intestinal epithelial cell barrier. | |

| Distribution | Blood-Brain Barrier (BBB) Permeant | No | Indicates the compound is unlikely to cross the blood-brain barrier. |

| Plasma Protein Binding | High | Suggests a significant portion of the compound may bind to plasma proteins, reducing its free concentration. | |

| Metabolism | CYP450 2D6 Inhibitor | Yes | Potential to inhibit a key drug-metabolizing enzyme, indicating a risk for drug-drug interactions. |

| CYP450 3A4 Inhibitor | No | Unlikely to inhibit another major drug-metabolizing enzyme. |

| Excretion | Renal Organic Cation Transporter 2 (OCT2) Substrate | Yes | Suggests potential for renal excretion via active transport. |

It is crucial to emphasize that the data in the table above is not based on actual research findings for this compound and serves only to illustrate the scope of a typical ADME prediction study. The actual ADME profile of this compound can only be determined through dedicated computational modeling and subsequent experimental validation. The lack of such published data underscores a gap in the current scientific knowledge regarding the pharmacokinetic characteristics of this specific chemical entity.

Biological and Pharmacological Research of 1 Chloro 5 Isoquinolinesulfonic Acid and Its Derivatives

Antimicrobial Activity Studies

Derivatives of the isoquinoline (B145761) and quinoline (B57606) sulfonamide scaffold have demonstrated significant potential as antimicrobial agents. Research has explored their efficacy against a spectrum of both Gram-positive and Gram-negative bacteria, including clinically relevant strains.

Efficacy against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Studies have shown that specific structural modifications to the quinoline-5-sulfonamide core are crucial for antibacterial activity. For instance, a series of acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide were evaluated for their antimicrobial properties. Among these, only the 8-hydroxyquinoline derivatives showed biological activity, with no activity observed after methylation of the phenolic group. These compounds were particularly effective against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) clinical isolates. mdpi.com The activity was exclusive to staphylococci, with no efficacy observed against other tested bacteria. mdpi.com

In another study, a series of isoquinoline-sulfonamide derivatives were synthesized and tested against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). wisdomlib.org The results of this research highlighted the potential of these compounds as antibacterial agents, with their effectiveness compared against the standard antibiotic tetracycline. wisdomlib.org Furthermore, research into other quinoline-sulfonamide hybrids has identified compounds with potent, broad-spectrum antibacterial activity. One such compound, QS-3, was particularly effective against P. aeruginosa and showed enhanced activity against antibiotic-resistant strains. rsc.org

Table 1: Antibacterial Activity of Selected Quinoline/Isoquinoline Derivatives

| Compound Class | Bacterial Strain(s) | Key Findings | Source(s) |

|---|---|---|---|

| Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide | Staphylococcus aureus (including MRSA) | Showed antistaphylococcal activity; methylation of phenolic group caused total loss of activity. | mdpi.com |

| Isoquinoline-Sulfonamide derivatives | Staphylococcus aureus, Escherichia coli | Compounds demonstrated antibacterial efficacy when compared to tetracycline. | wisdomlib.org |

| Quinoline-sulfonamide hybrid (QS-3) | P. aeruginosa, antibiotic-resistant strains | Exhibited exceptional inhibitory activity with a MIC of 64 μg mL−1 against P. aeruginosa. | rsc.org |

Anticancer Potential and Apoptosis Induction

The anticancer properties of isoquinoline and quinoline derivatives are a significant area of investigation, with studies demonstrating their ability to inhibit the proliferation of various cancer cell lines and induce programmed cell death, or apoptosis.

Evaluation in Melanoma Cell Lines

Derivatives of the quinoline and isoquinoline structure have shown notable antiproliferative activity against melanoma cells. A study on acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide tested their efficacy against human amelanotic melanoma cells (C-32), among other cancer lines. mdpi.comnih.gov The compound 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) displayed the highest activity, with efficacy comparable to the chemotherapy drug cisplatin. mdpi.com

In other research, a novel series of aminoquinoline derivatives was synthesized and evaluated against the A375 human melanoma cell line. Many of these compounds exhibited superior antiproliferative activities compared to the reference drug Sorafenib. nih.gov Specifically, quinolinyloxymethylphenyl compounds 1k and 1l were identified as having potent activities, with IC₅₀ values of 0.77 and 0.79 μM, respectively, and demonstrated excellent selectivity between melanoma and normal fibroblast cell lines. nih.gov Additionally, novel 5H-indolo[2,3-b]quinoline O-aminoglycosides have shown antiproliferative activity against melanoma Hs294T cells. researchgate.net

Table 2: Antiproliferative Activity of Quinoline/Isoquinoline Derivatives in Melanoma Cell Lines

| Compound | Cell Line | IC₅₀ Value | Key Finding | Source(s) |

|---|---|---|---|---|

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Amelanotic Melanoma) | Not specified | Efficacy was comparable to cisplatin. | mdpi.com |

| Quinolinyloxymethylphenyl derivative 1k | A375 (Human Melanoma) | 0.77 µM | Showed potent activity and excellent selectivity. | nih.gov |

| Quinolinyloxymethylphenyl derivative 1l | A375 (Human Melanoma) | 0.79 µM | Exhibited potent activity and excellent selectivity. | nih.gov |

Mechanisms of Action in Antiproliferative Effects (e.g., Caspase Activation)

A key mechanism through which these compounds exert their anticancer effects is the induction of apoptosis. This process is often mediated by caspases, a family of protease enzymes that execute programmed cell death. Research has shown that isoquinoline and quinoline derivatives can trigger apoptosis by activating these crucial enzymes.

One study demonstrated that the quinoline derivative PQ1 induces apoptosis in breast cancer cells by activating both caspase-8 (an initiator caspase in the extrinsic pathway) and caspase-9 (an initiator caspase in the intrinsic pathway). nih.govresearchgate.net This dual activation leads to the subsequent cleavage and activation of caspase-3, an effector caspase responsible for the final stages of apoptosis. nih.govresearchgate.net Further evidence shows that pretreatment with caspase inhibitors can suppress the cell death induced by these compounds, confirming the caspase-dependent nature of their action. nih.govresearchgate.net

Other studies have found that isoquinoline derivatives can promote apoptosis by downregulating Inhibitor of Apoptosis Proteins (IAPs) such as XIAP and cIAP-1. nih.gov IAPs function by neutralizing caspases; therefore, their inhibition by isoquinoline derivatives leads to the upregulation of cleaved caspase-3 and subsequent apoptosis. nih.gov The inactivation of caspase-3 has also been explored, with isoquinoline-1,3,4-trione derivatives shown to irreversibly inhibit the enzyme in a time- and dose-dependent manner. researchgate.net

Potential in Colorectal Carcinoma Treatment

Derivatives based on the indole-quinoline and indolocarbazole scaffolds have shown promise in treating colorectal cancer. In one study, latonduine and indolo[2,3-c]quinoline derivatives, as well as their copper(II) complexes, exhibited antiproliferative activity in the sub-micromolar to low micromolar range against human colon adenocarcinoma cell lines Colo205 (doxorubicin-sensitive) and Colo320 (multidrug-resistant). acs.org

Another novel derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), was evaluated for its cytotoxic activity against the HCT-116 colon carcinoma cell line. mdpi.com The compound induced cytotoxicity with an IC₅₀ value of 23 μg/mL. mdpi.com Similarly, neocryptolepine, an indole-quinoline alkaloid, and its derivatives have been investigated for their effects on colorectal cancer HCT116 cells, with some compounds showing IC₅₀ values as low as 0.33 μM. Further research on a new N-glycoside derivative of indolocarbazole, LCS-1208, demonstrated high effectiveness on xenografts of human colon cancer SW620. rrpharmacology.ru

Antiviral Properties

The therapeutic potential of sulfonamides with heterocyclic components, including quinoline, extends to antiviral applications. A study highlighted a quinoline-substituted sulfonamide that was active against several viruses affecting poultry, including Newcastle disease virus (NDV), infectious bursal disease virus (IBDV), avian influenza virus subtype H9N2 (AIV), and infectious bronchitis virus (IBV). nih.gov This compound demonstrated particularly high activity against the H9N2 influenza virus, with a very low IC₅₀ of 0.001 mg. nih.govmdpi.com

Research on isoquinoline alkaloids has also identified antiviral capabilities. Certain alkaloids have shown selective inhibition against the Parainfluenza-3 (PI-3) virus, with inhibitory concentrations ranging from 0.5 to 64 μg/ml. researchgate.net However, in the same study, these compounds were found to be inactive against Herpes simplex virus (HSV). researchgate.net The broad antiviral potential of isoquinoline and related alkaloids has been recognized against a diverse range of viruses, including HIV and HSV, underscoring their value in the development of new antiviral agents. nih.gov

Anti-inflammatory Effects

Derivatives of the isoquinoline core structure have demonstrated significant anti-inflammatory properties through various mechanisms of action. Research into novel isoquinoline derivatives has shown they can effectively suppress the production of pro-inflammatory mediators.

For instance, a study on isoquinoline-1-carboxamide (B73039) derivatives revealed that certain compounds could potently suppress the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) in BV2 microglial cells. nih.govmdpi.com One particular derivative, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101), not only reduced these pro-inflammatory markers but also reversed the suppression of the anti-inflammatory cytokine IL-10. nih.govmdpi.com The mechanism of action for HSR1101 was linked to the inhibition of the MAPKs/NF-κB signaling pathway, a critical pathway in the inflammatory response. nih.govmdpi.com

Another novel isoquinoline derivative, CYY054c, was found to inhibit LPS-induced NF-κB expression in macrophages. nih.govresearchgate.net This inhibition led to a reduced release of TNF-α, IL-1β, and IL-6, and decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net In animal models of endotoxemia, CYY054c improved cardiac function by reducing systemic inflammatory mediators. nih.govresearchgate.net These findings highlight the potential of isoquinoline derivatives as a foundation for the development of new anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of Selected Isoquinoline Derivatives

| Compound | Model | Key Findings | Mechanism of Action |

|---|---|---|---|

| HSR1101 | LPS-treated BV2 microglial cells | Suppressed IL-6, TNF-α, NO; Reversed IL-10 suppression | Inhibition of MAPKs/NF-κB pathway nih.govmdpi.com |

| CYY054c | LPS-stimulated macrophages; Rat endotoxemia model | Reduced TNF-α, IL-1β, IL-6, iNOS, COX-2 | Inhibition of NF-κB expression nih.govresearchgate.net |

Cardiovascular Research Applications

Derivatives of 1-chloro-5-isoquinolinesulfonic acid, particularly isoquinoline sulfonamides, have been a significant focus of cardiovascular research, primarily due to their effects on vascular smooth muscle and potential as therapeutic agents for cardiovascular diseases.

A significant area of investigation has been the synthesis and evaluation of 5-isoquinolinesulfonamide derivatives for their vasodilatory activity. These compounds have been shown to relax blood vessels, which is a key mechanism for lowering blood pressure and improving blood flow.

Research has demonstrated that novel series of N-(2-guanidinoalkyl)-5-isoquinolinesulfonamides possess vasodilatory activity when administered in the femoral artery of dogs. Similarly, N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives, synthesized from 5-isoquinolinesulfonic acid, also exhibited potent vasodilatory action in vivo. The activity of these compounds was evaluated by measuring the increase in arterial blood flow in the femoral and vertebral arteries of dogs. Structure-activity relationship studies indicated that the nature of the alkyl groups and the linker between nitrogen atoms significantly influences the vasodilatory potency.

Enzyme Inhibition Studies

The isoquinoline sulfonamide structure has proven to be a versatile scaffold for designing inhibitors of various enzymes, playing crucial roles in cellular signaling pathways.

Akt, also known as Protein Kinase B, is a serine/threonine kinase that is a central node in signaling pathways promoting cell survival and proliferation. Dysregulation of the Akt pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. Isoquinoline-5-sulfonic acid amides have been specifically investigated as inhibitors of Akt. A patent for this class of compounds highlights their potential in targeting this key enzyme in oncology.

Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a critical role in regulating the actin cytoskeleton, thereby influencing cell shape, motility, and smooth muscle contraction. Isoquinolinesulfonamides are a well-established class of ATP-competitive inhibitors of Ser/Thr protein kinases, including Rho kinase.

One of the most well-known derivatives is Fasudil (HA-1077), a 1-(5-isoquinolinesulfonyl)-homopiperazine compound. Fasudil has been developed as a Rho-kinase inhibitor and is used clinically for the treatment of cerebral vasospasm. Researchers have also developed more selective Rho-kinase inhibitors, such as (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P), by modifying the original isoquinolinesulfonamide (B3044496) structure. H-1152P exhibits a significantly higher selectivity for Rho-kinase over other kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC).

Table 2: Rho Kinase Inhibition by Isoquinolinesulfonamide Derivatives

| Inhibitor | Chemical Name | Ki for Rho-Kinase | Selectivity |

|---|---|---|---|

| HA-1077 (Fasudil) | 1-(5-Isoquinolinesulfonyl)-homopiperazine | - | Inhibits multiple kinases |

| H-1152P | (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine | 1.6 nM | Highly selective for Rho-Kinase vs. PKA and PKC |

Alpha-glucosidase is a key enzyme in the digestion of carbohydrates. Inhibitors of this enzyme can delay the absorption of glucose, making them a therapeutic target for managing type 2 diabetes. While research on this compound itself for this target is not prominent, derivatives of the broader isoquinoline class have shown significant potential.

A study on indolo[1,2-b]isoquinoline derivatives, which fuse an indole ring with the isoquinoline structure, identified potent alpha-glucosidase inhibitors. nih.govmdpi.com All twenty derivatives tested showed greater inhibitory activity than the standard drug, acarbose (B1664774), with the most potent compound being approximately 186 times stronger. nih.govmdpi.com Kinetic studies revealed that these compounds act as reversible, mixed-type inhibitors, and they were shown to induce conformational changes in the alpha-glucosidase enzyme. nih.gov This research indicates that the isoquinoline scaffold can be a valuable template for designing novel and highly effective alpha-glucosidase inhibitors. nih.gov

Table 3: Alpha-Glucosidase Inhibitory Activity of Indolo[1,2-b]isoquinoline Derivatives

| Compound Class | Range of IC50 Values (µM) | Comparison to Acarbose (IC50 ≈ 640.57 µM) |

|---|---|---|

| Indolo[1,2-b]isoquinoline derivatives (1-20) | 3.44 – 41.24 | All tested compounds were significantly more potent nih.govmdpi.com |

Investigation of Molecular Targets and Biochemical Pathways

The therapeutic potential of a chemical compound is intrinsically linked to its ability to interact with specific molecular targets within complex biochemical pathways. researchgate.net These pathways, comprised of a series of chemical reactions within a cell, are fundamental to life and are often dysregulated in disease states. sigmaaldrich.com Consequently, the components of these pathways, particularly enzymes and receptors, serve as primary targets for drug discovery. The isoquinoline class of compounds, to which this compound belongs, has been identified as a strong candidate for therapeutic development due to its members' ability to modulate various signaling cascades and metabolic pathways, particularly in the context of cancer. researchgate.net

Derivatives of isoquinolinesulfonamide, a core structure related to this compound, are well-documented as inhibitors of protein kinases. nih.govacs.org Kinases are a crucial class of enzymes that regulate a vast number of cellular processes, including proliferation, differentiation, and apoptosis (programmed cell death). By inhibiting specific kinases, these compounds can effectively interrupt the aberrant signaling that drives diseases like cancer.

Ligand Interactions with Cellular Components

A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In pharmacology, ligands are typically small molecules that bind to specific sites on receptors or enzymes. nih.gov Isoquinolinesulfonamide derivatives function as ligands that interact with various cellular components, most notably protein kinases. nih.gov The nature of this interaction is often competitive with adenosine triphosphate (ATP), a molecule that provides the energy for many cellular reactions, including those catalyzed by kinases. researchoutreach.org The hydrophobic part of the isoquinoline ring can occupy the ATP binding pocket of the kinase, thereby blocking its activity. researchoutreach.org

Kinetic analyses of related isoquinoline alkaloids have demonstrated that they can act as reversible competitive inhibitors with respect to coenzymes such as NADH, binding to sites on enzymes like lactate dehydrogenase and malate dehydrogenase that are close to the coenzyme binding site. nih.gov The binding between the ligand and its target is a result of a combination of forces. Studies have shown that the interaction between protein kinase C and an isoquinolinesulfonamide derivative involves both hydrophobic and electrostatic interactions. nih.gov These interactions stabilize the ligand-protein complex, leading to the inhibition of the enzyme's function.

Molecular Docking Investigations in Drug Design

Molecular docking is a powerful computational tool integral to modern structure-based drug design. nih.gov This in silico technique predicts the preferred orientation of a ligand when bound to a specific target protein. mdpi.com By simulating the binding process, molecular docking allows researchers to visualize and analyze the interactions between a drug candidate and its receptor at the molecular level. This understanding is crucial for screening virtual libraries of compounds to identify potential new drugs and for optimizing the structure of existing leads to enhance their binding affinity and selectivity. nih.govresearchgate.net

Ligand-Protein Binding Energy Analysis (e.g., with Kinase Inhibitor Protein 2XA4)

A key output of molecular docking simulations is the binding energy, typically expressed in kcal/mol, which estimates the strength of the interaction between the ligand and the protein. nih.gov A lower binding energy score generally indicates a more stable ligand-protein complex and a higher binding affinity. This analysis is critical for ranking potential drug candidates before undertaking more resource-intensive experimental studies.

While specific docking studies for this compound with Kinase Inhibitor Protein 2XA4 are not detailed in available literature, extensive research on structurally similar compounds provides a clear model for this type of analysis. For example, molecular docking studies have been performed on a series of quinolinesulfonamide-triazole hybrids with Rho-associated protein kinase (ROCK1), a member of the AGC family of kinases. nih.gov The nitrogen atom of the quinoline or isoquinoline ring often plays a critical role, binding to the "hinge region" of the kinase domain, which is essential for its catalytic activity, thus acting as an ATP-competitive inhibitor. mdpi.com The stability of these predicted interactions can be further verified using molecular dynamics simulations, which model the movement of the ligand and protein over time. mdpi.com

Below is a table representing typical data from a molecular docking study of quinolinesulfonamide derivatives with the ROCK1 kinase (PDB ID: 2ESM), illustrating the binding affinities.

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Fasudil (Reference) | -8.9 |

| Derivative 4a | -9.6 |

| Derivative 4b | -9.9 |

| Derivative 8b | -10.2 |

| Derivative 9b | -10.4 |

| Derivative 10b | -10.3 |

| Derivative 13a | -10.1 |

Data derived from studies on quinolinesulfonamide derivatives with ROCK1 kinase, serving as an illustrative example. nih.gov

Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, establishing a correlation between the chemical structure of a compound and its biological activity. eurekaselect.comresearchgate.net Through SAR, researchers can identify which chemical groups (pharmacophores) are key for the desired therapeutic effect and which parts of the molecule can be modified to improve properties like potency, selectivity, and pharmacokinetics.

SAR studies on isoquinolinesulfonyl derivatives and related compounds have yielded valuable insights for designing more effective enzyme inhibitors. For instance, in a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues designed as inhibitors of Mycobacterium tuberculosis IMPDH, both the piperazine and isoquinoline rings were found to be essential for selective whole-cell activity. researchgate.netnih.gov The nitrogen atom within the isoquinoline moiety was suggested to be crucial for compound uptake. nih.gov Similarly, for quinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR) kinase, the type of chemical linker between different parts of the molecule and the presence of bulky substituents at specific positions were found to be critical for inhibitory activity. nih.gov

The following table summarizes key SAR findings for isoquinoline and quinoline derivatives from various studies.

| Structural Moiety/Modification | Effect on Activity | Compound Class / Target |

|---|---|---|

| Isoquinoline Ring | Essential for whole-cell activity | 1-(5-isoquinolinesulfonyl)piperazine / MtbIMPDH researchgate.netnih.gov |

| Nitrogen atom in Isoquinoline | Considered essential for compound uptake | 1-(5-isoquinolinesulfonyl)piperazine / MtbIMPDH nih.gov |

| Methyl group at position-3 of isoquinoline | Ablated both whole-cell and enzyme activities | 1-(5-isoquinolinesulfonyl)piperazine / MtbIMPDH nih.gov |

| Replacement of isoquinoline with naphthalene | Ablated whole-cell activity | Naphthylsulfonylpiperazine / MtbIMPDH nih.gov |

| Bulky substituents at C-7 position | Favorable for inhibitory activity | Quinazoline / EGFR Kinase nih.gov |

| Urea vs. Thiourea linker | Urea linkers are more favorable for activity | 4-arylamino-quinazoline / EGFR Kinase nih.gov |

| Large substituents at 5-position | Well-tolerated | Tetrahydroisoquinoline / M. tb ATP synthase nih.gov |

Advanced Applications in Materials Science and Catalysis

Development of Novel Materials through Coordination Chemistry

1-Chloro-5-isoquinolinesulfonic acid and its derivatives are valuable ligands in the field of coordination chemistry, enabling the synthesis of new materials with tailored properties. amerigoscientific.com The presence of both a nitrogen atom in the isoquinoline (B145761) ring and the oxygen atoms of the sulfonic acid group allows these molecules to form stable complexes with a variety of metal ions. This coordination ability is fundamental to the construction of advanced materials such as metal-organic frameworks (MOFs).

Heterogeneous Catalysis Using Isoquinolinesulfonic Acid Derivatives

The transformation of homogeneous catalysts into heterogeneous systems is a key goal in green chemistry, aiming to simplify catalyst recovery and reuse. Isoquinolinesulfonic acid derivatives can be immobilized on solid supports to create robust and recyclable heterogeneous catalysts. rsc.orgnih.gov By anchoring the sulfonic acid group to materials like silica (B1680970), porous organic polymers, or zeolites, a solid acid catalyst is formed that can be easily separated from the reaction mixture. rsc.orgnih.gov

This immobilization can be achieved through various methods, including grafting the isoquinolinesulfonic acid molecule onto the surface of the support. The resulting material combines the catalytic activity of the sulfonic acid with the mechanical and thermal stability of the support. These heterogeneous catalysts have shown promise in a variety of acid-catalyzed reactions, offering advantages such as reduced corrosion, lower environmental impact, and the potential for continuous flow processes. rsc.orgnih.gov

Role as a Catalyst in Organic Transformations

The strong Brønsted acidity of the sulfonic acid group in this compound and its derivatives makes them effective catalysts for a range of organic reactions.

Acid-Catalyzed Reactions (e.g., Imidazo[1,2-a]pyridine (B132010) Synthesis)

The synthesis of imidazo[1,2-a]pyridines, a class of heterocyclic compounds with significant pharmaceutical applications, can be efficiently catalyzed by sulfonic acids. acs.orgmdpi.com p-Toluenesulfonic acid (p-TSA), a common sulfonic acid catalyst, has been successfully employed in the multi-component reaction of 2-aminopyridines, aldehydes, and other reactants to yield these valuable scaffolds. acs.orgresearchgate.net

The catalytic cycle is initiated by the protonation of the carbonyl group of the aldehyde by the sulfonic acid, which activates it towards nucleophilic attack by the 2-aminopyridine. A series of subsequent condensation and cyclization steps, facilitated by the acidic environment, leads to the formation of the fused imidazo[1,2-a]pyridine ring system. The use of sulfonic acid catalysts often allows for high yields under relatively mild reaction conditions. acs.orgresearchgate.net

Below is a table summarizing the synthesis of imidazo[1,2-a]pyridine derivatives using a sulfonic acid catalyst, illustrating the typical reaction conditions and outcomes.

| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| p-TSA | 2-Aminopyridine, Aldehyde, Isocyanide | Methanol | Room Temp | 12 | 85-95 |

| p-TSA | 2-Aminopyridine, Acetophenone (2 equiv.) | Solvent-free | 80 | 2 | 70-85 |

Table 1: Sulfonic Acid-Catalyzed Synthesis of Imidazo[1,2-a]pyridines. This table is based on findings from studies on p-toluenesulfonic acid-catalyzed reactions. acs.orgresearchgate.net

Thiocyanation Reactions

The introduction of a thiocyanate (B1210189) (-SCN) group into aromatic compounds is a valuable transformation in organic synthesis, as aryl thiocyanates are versatile intermediates. Heterogeneous sulfonic acid catalysts, such as silica sulfuric acid, have proven to be highly effective in promoting the thiocyanation of anilines and other electron-rich aromatic compounds. researchgate.netsemanticscholar.org

The reaction typically involves the use of potassium thiocyanate (KSCN) as the thiocyanating agent in the presence of an oxidizing agent like hydrogen peroxide. The sulfonic acid catalyst activates the substrates and facilitates the electrophilic attack of the thiocyanating species onto the aromatic ring. researchgate.net The proposed mechanism suggests that the catalyst plays a crucial role in the generation of the active electrophile. researchgate.net The use of a heterogeneous catalyst allows for easy work-up and catalyst recycling, making the process more environmentally friendly. researchgate.net

The following table presents data on the thiocyanation of various aniline (B41778) derivatives using a heterogeneous sulfonic acid catalyst.

| Substrate | Catalyst | Oxidant | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| Aniline | Silica Sulfuric Acid | H₂O₂ | Water | Room Temp | 15 | 95 |

| 4-Methylaniline | Silica Sulfuric Acid | H₂O₂ | Water | Room Temp | 20 | 92 |

| 4-Chloroaniline | Silica Sulfuric Acid | H₂O₂ | Water | Room Temp | 30 | 88 |

Table 2: Heterogeneous Sulfonic Acid-Catalyzed Thiocyanation of Anilines. This data is representative of findings from studies using silica-supported sulfonic acid catalysts. researchgate.netsemanticscholar.org

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of 1-chloro-5-isoquinolinesulfonic acid exist, such as the sulfonation of 1-chloroisoquinoline (B32320) with fuming sulfuric acid prepchem.com, future research should focus on developing more efficient, sustainable, and versatile synthetic routes.

Key areas for exploration include:

Greener Synthesis: Investigation into alternative sulfonating agents and solvent systems to minimize corrosive waste and environmental impact is a priority. The goal is to move towards processes that are more aligned with the principles of green chemistry.

One-Pot Syntheses: Developing "one-pot" procedures, where multiple reaction steps are carried out in a single reactor, could significantly improve efficiency. Such processes can reduce production costs and shorten production time by minimizing the need for isolating intermediates google.com.

Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, leading to higher yields and purity. This approach is particularly advantageous for large-scale production.

Alternative Precursors: Research into alternative starting materials and synthetic strategies, such as those developed for related compounds like 5-isoquinoline sulfonyl chloride from 5-bromoisoquinoline google.com, could reveal new pathways to the target molecule and its derivatives.

In-depth Mechanistic Investigations of Biological Activities

Derivatives of this compound have shown potential as antimicrobial and anticancer agents . However, a deeper understanding of their mechanisms of action is required to fully exploit their therapeutic potential.

Future research should focus on:

Target Identification: Elucidating the specific molecular targets and biochemical pathways through which these compounds exert their biological effects.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the isoquinoline (B145761) core, the chlorine atom, and the sulfonic acid group influence biological activity. This will provide crucial insights for designing more potent and selective agents nih.gov.

Antimicrobial Mechanisms: For antimicrobial derivatives, studies should investigate their effects on bacterial cell walls, protein synthesis, and other essential cellular processes to determine their precise mode of action against strains like Staphylococcus aureus and Escherichia coli .

Anticancer Mechanisms: In the context of cancer, research should explore the induction of apoptosis and the specific signaling pathways affected by these compounds in various cancer cell lines .

Rational Design of Enhanced Derivatives with Targeted Functionalities

The reactivity of the chlorine and sulfonic acid groups provides a platform for creating a diverse library of derivatives with tailored properties . Rational design strategies can be employed to develop new molecules with enhanced efficacy and specific functionalities.

Key design strategies include:

Nucleophilic Substitution: The chlorine atom at the 1-position is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups to modulate the compound's properties .

Sulfonic Acid Modification: The sulfonic acid group can be converted into sulfonyl chlorides or sulfonamides, opening up further avenues for derivatization and the introduction of new functionalities .

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to enhance biological activity or pharmacokinetic profiles.

Targeted Drug Delivery: Incorporating moieties that can target specific cells or tissues to improve the therapeutic index and reduce off-target effects.

Development of Advanced Catalytic Systems

The strong Brønsted acidity of the sulfonic acid group makes this compound and its derivatives effective candidates for catalysts in various organic transformations .

Future research in this area should include:

Heterogeneous Catalysis: Developing robust and recyclable heterogeneous catalysts by immobilizing the isoquinolinesulfonic acid moiety onto solid supports like silica (B1680970), zeolites, or polymers . This approach simplifies catalyst recovery and reuse, aligning with green chemistry principles .

Ligand Development for Metal Catalysis: Utilizing the isoquinoline nitrogen and sulfonic acid oxygens as coordination sites for metal ions. By modifying the isoquinoline scaffold, it is possible to tune the electronic and steric properties of the resulting metal complexes to create highly active and selective catalysts for a range of reactions, including enantioselective transformations .

Acid-Catalyzed Reactions: Exploring the use of these compounds as catalysts in a broader range of acid-catalyzed reactions, such as esterifications, alkylations, and the synthesis of heterocyclic compounds like imidazo[1,2-a]pyridines .

Integration of Computational and Experimental Approaches for Drug Discovery and Materials Science

Combining computational modeling with experimental validation can accelerate the discovery and development of new drugs and materials based on the this compound scaffold.

Key integrated approaches include:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy . This can provide insights into the molecule's reactivity and spectroscopic characteristics.

Molecular Docking and Dynamics: Using computational simulations to predict how derivatives of this compound interact with biological targets, aiding in the rational design of new therapeutic agents.

Materials Design: Computationally screening new materials, such as metal-organic frameworks (MOFs), that incorporate this compound as a ligand to predict their structural and functional properties before synthesis .

Spectroscopic Characterization: Complementing computational predictions with experimental data from techniques like FT-IR spectroscopy to confirm the presence of key functional groups and validate theoretical models .

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |

| Asymmetric S=O Stretching | 1185 | Sulfonic Acid |

| Symmetric S=O Stretching | 1040 | Sulfonic Acid |

| C-Cl Stretching | 680 | Chloro Group |

Table 1: Characteristic FT-IR Peak Assignments for this compound, providing experimental data that can be correlated with computational predictions.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, translating fundamental chemical knowledge into practical applications in medicine and materials science.

Q & A

Q. How can Fukui function analysis guide the design of electrophilic substitution reactions for this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.